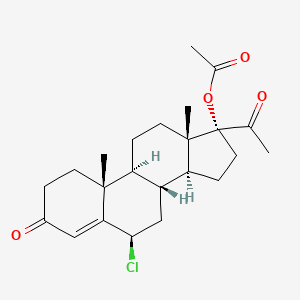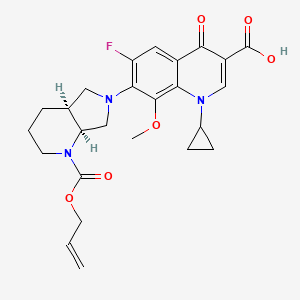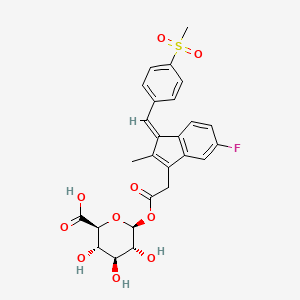
o-Phthalaldehyde-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Phthalaldehyde-d6, also known as orththis compound, is a deuterated form of o-phthalaldehyde. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The chemical formula for this compound is C8D6O2. It is a pale yellow solid that is commonly used in various chemical and biological applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of o-Phthalaldehyde-d6 typically involves the deuteration of o-phthalaldehyde. One common method is the hydrolysis of tetrabromo-o-xylene using potassium oxalate, followed by purification through steam distillation . The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents and solvents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The purification steps may include distillation, crystallization, and chromatography to remove impurities and obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
o-Phthalaldehyde-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid.
Reduction: Reduction reactions can convert it to phthalaldehyde alcohols.
Substitution: It can undergo nucleophilic substitution reactions with amines to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with primary amines in the presence of thiols are common, forming fluorescent isoindole derivatives.
Major Products
Oxidation: Phthalic acid.
Reduction: Phthalaldehyde alcohols.
Substitution: Isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
o-Phthalaldehyde-d6 is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of o-Phthalaldehyde-d6 involves its reactivity with primary amines. It forms stable Schiff bases with amines, which can be further used in various analytical and synthetic applications . The compound’s antimicrobial activity is attributed to its ability to cross-link proteins and nucleic acids, disrupting cellular functions and leading to microbial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutaraldehyde: Another dialdehyde used as a disinfectant and fixative.
Formaldehyde: A simpler aldehyde used in various industrial applications.
Benzaldehyde: An aromatic aldehyde used in flavorings and fragrances.
Uniqueness
o-Phthalaldehyde-d6 is unique due to its deuterated nature, which provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The presence of deuterium atoms enhances the sensitivity and resolution of these analytical techniques, making it a valuable tool in research and industry .
Eigenschaften
IUPAC Name |
deuterio-(2,3,4,5-tetradeuterio-6-deuteriocarbonylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H/i1D,2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLUXSQADUDCSB-MZWXYZOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)[2H])C(=O)[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)




